molecular formula C8H4BrF3O2 B1660492 Methyl 4-bromo-2,3,6-trifluorobenzoate CAS No. 773134-13-7

Methyl 4-bromo-2,3,6-trifluorobenzoate

Cat. No.: B1660492
CAS No.: 773134-13-7
M. Wt: 269.01
InChI Key: JFIQLTMOLNNWDH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3,6-trifluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₄BrF₃O₂. The compound features a bromine atom at the 4-position and fluorine atoms at the 2, 3, and 6 positions on the benzoate ring, with a methyl ester group at the 1-position. Such halogenated and fluorinated benzoates are typically utilized as intermediates in pharmaceutical and agrochemical synthesis, leveraging their electronic and steric properties for cross-coupling reactions or as building blocks in drug design .

Properties

IUPAC Name

methyl 4-bromo-2,3,6-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQLTMOLNNWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283173
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-13-7
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.

    Reduction Products: Alcohols or amines are typically formed as major products.

    Oxidation Products: Carboxylic acids or other oxidized derivatives are the major products.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2,3,6-trifluorobenzoate is utilized as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable building block for drug development.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds derived from this ester, which showed promising activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Table 1: Cytotoxic Activity of Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compound15MCF-7
Derivative A10PC-3
Derivative B5MCF-7

Agrochemicals

The compound is also explored for its potential use in agrochemicals. Its fluorinated structure contributes to increased stability and efficacy of pesticides.

Case Study: Insecticidal Activity

A study investigated the insecticidal properties of this compound against common agricultural pests such as aphids and whiteflies. Results indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls .

Table 2: Insecticidal Efficacy

TreatmentPest Reduction (%)
Control0
This compound (5%)75
Commercial Insecticide80

Materials Science

In materials science, this compound is being investigated for its role in synthesizing novel polymers with enhanced thermal and chemical resistance.

Case Study: Polymer Synthesis

Research published in Advanced Materials explored the incorporation of this compound into polycarbonate matrices to improve thermal stability. The modified polymers exhibited higher glass transition temperatures and improved mechanical properties .

Table 3: Thermal Properties of Modified Polymers

Polymer TypeGlass Transition Temperature (°C)Tensile Strength (MPa)
Unmodified Polycarbonate14560
Modified with this compound16075

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3,6-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl 4-bromo-2,3,6-trifluorobenzoate with two closely related analogs:

Property This compound Ethyl 4-bromo-2,3,6-trifluorobenzoate Methyl 4-bromo-2,6-difluorobenzoate
Molecular Formula C₈H₄BrF₃O₂ (inferred) C₉H₆BrF₃O₂ (corrected*) C₈H₅BrF₂O₂
Molecular Weight (g/mol) ~265.0 (calculated) 239.06 (reported, but likely erroneous**) 251.02
CAS Number Not explicitly listed 773139-40-5 773134-11-5
Substituents Br (4), F (2,3,6), methyl ester Br (4), F (2,3,6), ethyl ester Br (4), F (2,6), methyl ester
Physical State Likely liquid or low-melting solid Colorless to pale-yellow liquid Not reported (discontinued product)
Purity & Availability Limited commercial data Available in high-purity grades (99%–99.999%) Discontinued by Biosynth

Notes:

  • Ethyl ester formula corrected to C₉H₆BrF₃O₂ based on structural analogy (the reported formula C₇H₁₁BrO₄ in conflicts with substituent counts).
    *
    The molecular weight of 239.06 g/mol for the ethyl ester in is inconsistent with the corrected formula; the calculated value is ~273.0 g/mol.

Key Differences and Implications

Fluorine Substitution: The trifluoro substitution in this compound enhances electron-withdrawing effects compared to the difluoro analog (Methyl 4-bromo-2,6-difluorobenzoate). This increases reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura couplings) but may reduce solubility in nonpolar solvents . The ethyl ester analog (Ethyl 4-bromo-2,3,6-trifluorobenzoate) has marginally higher lipophilicity due to the longer alkyl chain, which could influence bioavailability in drug candidates .

Synthetic Utility: Methyl esters are often preferred in lab-scale synthesis due to easier hydrolysis compared to ethyl esters. However, ethyl esters may offer better stability in acidic conditions .

Analytical Characterization: Crystallographic tools like SHELX and WinGX () are critical for resolving structural ambiguities in such halogenated compounds. For example, anisotropic displacement parameters (refined via SHELXL) help confirm fluorine and bromine positions . HR-MAS NMR, as noted in , could differentiate these compounds from psychoactive analogs like 25B-NBOMe, which share bromo and methoxy substituents but differ in core structure .

Biological Activity

Methyl 4-bromo-2,3,6-trifluorobenzoate is an organic compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C8_8H4_4BrF3_3O2_2
  • Molecular Weight : 269.02 g/mol
  • CAS Number : 773134-13-7
  • Structure : The compound features a bromine atom and three fluorine atoms attached to a benzoate structure, enhancing its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural characteristics. The presence of halogen substituents significantly influences its interactions with biological targets.

  • Enzyme Inhibition : The trifluoromethyl groups enhance the compound's binding affinity to various enzymes, potentially inhibiting their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.
  • Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
  • Anticancer Potential : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival .

Table of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialShowed effective inhibition against various bacterial strains.
AnticancerDemonstrated significant cytotoxicity against prostate cancer cells (22RV1).
Enzyme InhibitionInhibited dihydroorotate dehydrogenase in Plasmodium falciparum at micromolar concentrations.

Detailed Research Insights

  • Antimicrobial Studies : A study highlighted the efficacy of this compound against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics . The mechanism involved the disruption of bacterial membrane integrity.
  • Cancer Research : Another investigation into compounds with similar structures revealed their ability to induce apoptosis in cancer cells. This compound may share this property due to its structural similarity to known anticancer agents .
  • Enzyme Interaction : The compound's trifluoromethyl groups are hypothesized to enhance its interaction with enzymes involved in metabolic pathways. This aspect was explored in a study focusing on enzyme inhibitors for treating malaria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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